

Application Notes and Protocols for Intravenous Cysteamine in Cystinosis Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

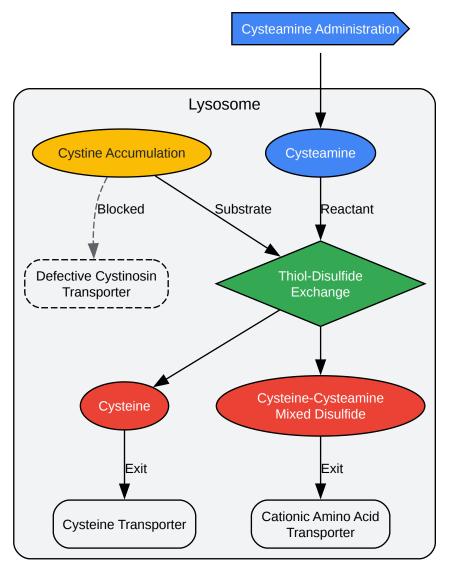
Cystinosis is an autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2] This genetic defect leads to the accumulation of cystine crystals within lysosomes, causing widespread cellular damage and organ dysfunction.[1][3] The kidneys are typically the first organs affected, leading to renal Fanconi syndrome and progressive renal failure.[1][4] While oral cysteamine is the standard-of-care treatment, effectively depleting lysosomal cystine, certain clinical situations, such as severe gastrointestinal dysmotility, may necessitate intravenous (IV) administration.[5][6][7] These application notes provide detailed protocols for the preparation, administration, and monitoring of intravenous cysteamine for research and therapeutic development in the context of cystinosis.

Mechanism of Action

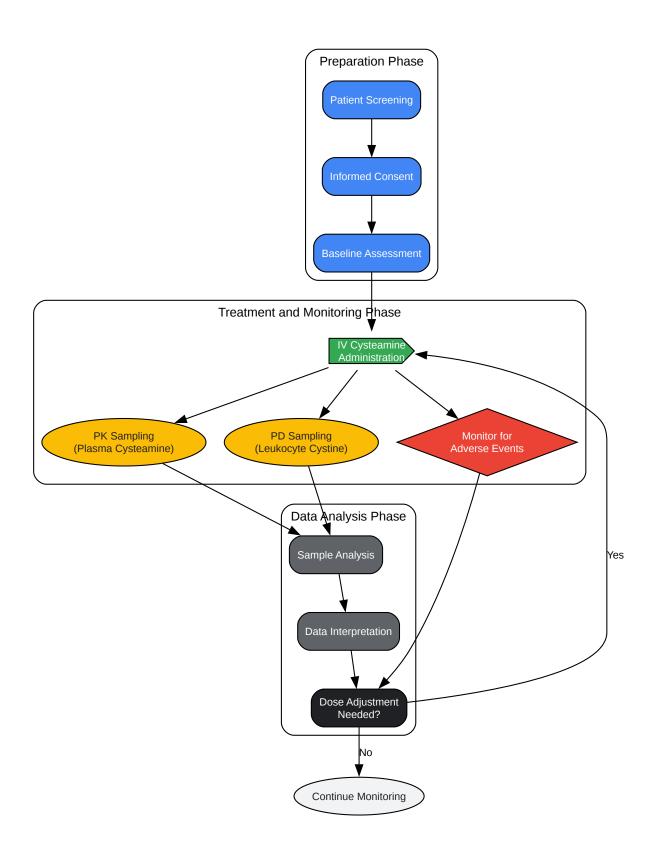
Cysteamine acts by entering the lysosome, where it participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[8][9][10] Both of these smaller molecules can then exit the lysosome via alternative transporters, bypassing the defective cystinosin transporter and thereby reducing the intralysosomal cystine load.[8][9][11]



Mechanism of Action of Cysteamine in Cystinosis







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